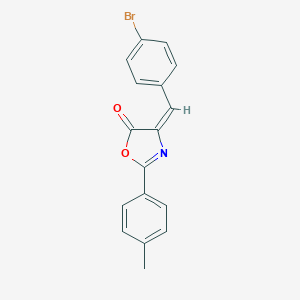
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid, also known as Br-ADPR, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of adenosine diphosphate ribose (ADPR) and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid works by binding to and activating the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and other cellular processes. This leads to the synthesis of poly(ADP-ribose) (PAR) chains, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance DNA repair, promote cell survival, and inhibit cell death. It has also been shown to modulate cell signaling pathways, including those involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid in lab experiments is its ability to selectively activate PARP, which can be useful in studying the role of PARP in cellular processes. However, one limitation is that it can be difficult to control the concentration of this compound in cells, which can affect the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid. One area of interest is its potential use in cancer therapy, as it has been shown to sensitize cancer cells to chemotherapy and radiation. Another area of interest is its potential use in neuroprotection, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on cellular processes.
Méthodes De Synthèse
The synthesis of 3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid involves the reaction of 8-bromo-3-methyl-1,2,6,7-tetrahydro-2,6-dioxo-7H-purine-7-carboxylic acid with 3-aminopropanoic acid. The reaction is typically carried out in the presence of a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).
Applications De Recherche Scientifique
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid has been studied for its potential use in scientific research, particularly in the field of molecular biology. It has been shown to have various effects on cellular processes, including DNA repair, cell signaling, and apoptosis.
Propriétés
Formule moléculaire |
C9H9BrN4O4 |
|---|---|
Poids moléculaire |
317.1 g/mol |
Nom IUPAC |
3-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)propanoic acid |
InChI |
InChI=1S/C9H9BrN4O4/c1-13-6-5(7(17)12-9(13)18)14(8(10)11-6)3-2-4(15)16/h2-3H2,1H3,(H,15,16)(H,12,17,18) |
Clé InChI |
BSYNDTWJGJLIAB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCC(=O)O |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273948.png)

![4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273951.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273952.png)

![Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate](/img/structure/B273958.png)


![9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B273977.png)


![1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273982.png)

